1-(2,4,5-Trihydroxyphenyl)ethanone

Description

The exact mass of the compound 1-(2,4,5-Trihydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4,5-Trihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,5-Trihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

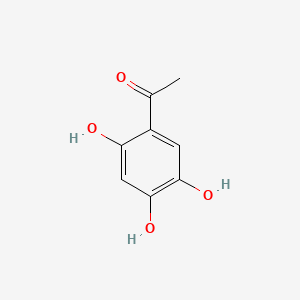

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJLAYDOJJYRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171189 | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-27-5 | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1818-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,4,5-Trihydroxyphenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trihydroxyphenyl)ethanone

Authored by Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 1-(2,4,5-trihydroxyphenyl)ethanone, a polyhydroxyacetophenone derivative. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's synthesis, physicochemical characteristics, and chemical reactivity. We will move beyond simple data recitation to explore the causal relationships that govern its behavior, providing a framework for its effective utilization in a research and development context.

Molecular Identity and Structural Elucidation

1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a key organic intermediate. Its structure is characterized by an acetophenone core functionalized with three hydroxyl groups on the phenyl ring at positions 2, 4, and 5. This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and potential for intramolecular interactions.

-

Chemical Formula: C₈H₈O₄[1]

-

Synonyms: Acetophenone, 2,4,5-trihydroxy; 2',4',5'-Trihydroxyacetophenone; 1-acetyl-2,4,5-trihydroxybenzene[1][2][4]

Caption: Chemical structure of 1-(2,4,5-Trihydroxyphenyl)ethanone.

Synthesis Pathways: The Fries Rearrangement

The most common and industrially relevant synthesis of hydroxyacetophenones is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[5][6] For 1-(2,4,5-trihydroxyphenyl)ethanone, the logical precursor is 1,2,4-triacetoxybenzene.

The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, proceeding through a proposed acylium carbocation intermediate. The choice of catalyst and reaction conditions (temperature, solvent) is crucial for controlling the regioselectivity (ortho vs. para migration) and maximizing yield.

Caption: Generalized workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is a representative procedure based on established methodologies for the Fries rearrangement.[2][7]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,2,4-triacetoxybenzene (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as nitrobenzene or tetrachloroethane.[2]

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, ~1.1 to 3 equivalents), in portions to control the initial exothermic reaction.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to the target temperature (typically 135-140 °C) for several hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography to yield the final product.[2]

Causality Note: The use of a Lewis acid like AlCl₃ is critical as it coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the electron-rich aromatic ring. The reaction temperature often influences the ratio of ortho and para isomers formed.

Physicochemical Properties

The physical properties of 1-(2,4,5-trihydroxyphenyl)ethanone are largely dictated by the extensive hydrogen bonding capabilities afforded by its three phenolic hydroxyl groups and the carbonyl group. This leads to a relatively high melting point and influences its solubility profile.

| Property | Value | Source(s) |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 200-207 °C | [1][2][4] |

| Boiling Point | 404.3 ± 30.0 °C (Predicted) | [2][4] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 7.81 ± 0.23 (Predicted) | [4] |

| Storage Temp. | Inert atmosphere, Room Temperature | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 1-(2,4,5-trihydroxyphenyl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Data from the NIST WebBook, obtained on a KBr pellet, shows characteristic absorptions.[1]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected, indicative of the hydroxyl groups and intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1650 cm⁻¹. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this value.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): Strong bands in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum is not readily found, the expected signals can be predicted based on the molecular structure:

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 3H, likely around δ 2.5 ppm.

-

Aromatic Protons (Ar-H): Two singlets (or two doublets with a small coupling constant if resolution is high), each integrating to 1H. The chemical shifts will be influenced by the strong electron-donating effects of the three hydroxyl groups.

-

Hydroxyl Protons (-OH): Three broad singlets, which are D₂O exchangeable. Their chemical shifts can vary significantly based on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically > δ 190 ppm.

-

Aromatic Carbons (C-O): Three signals for the carbons attached to the hydroxyl groups, shifted downfield due to the oxygen atom's electronegativity.

-

Aromatic Carbons (C-H): Two signals for the carbons bonded to hydrogen.

-

Aromatic Carbon (C-C=O): One quaternary carbon signal where the acetyl group is attached.

-

Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 25-30 ppm.

-

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 168.15, corresponding to the molecular weight of the compound.

-

Fragmentation: A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form an acylium ion, and subsequent fragmentation patterns involving the phenyl ring.

| Spectroscopic Data | Expected Features | Source(s) |

| IR (KBr Pellet) | Broad O-H, Strong C=O (~1650 cm⁻¹), Aromatic C=C | [1] |

| ¹H NMR | Methyl singlet (~2.5 ppm), 2 aromatic singlets, 3 broad OH singlets | Structural Prediction |

| ¹³C NMR | Carbonyl (>190 ppm), 6 distinct aromatic carbons, Methyl (~25-30 ppm) | Structural Prediction |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 168 | [1] |

Chemical Reactivity and Synthetic Potential

The reactivity of 1-(2,4,5-trihydroxyphenyl)ethanone is a rich interplay between its three main components: the phenolic hydroxyl groups, the aromatic ring, and the ketone functionality.

Caption: Key reactivity sites and associated potential chemical transformations.

-

Reactivity of the Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can be deprotonated by a base. They are nucleophilic and can undergo O-alkylation (etherification) or O-acylation (esterification) to produce a wide range of derivatives. The presence of three hydroxyl groups allows for selective protection and derivatization strategies, which is highly valuable in multi-step synthesis.

-

Reactivity of the Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic addition . A classic example is its reduction using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol. It can also undergo reactions with Grignard reagents or serve as a handle for forming imines and other C=N double-bond-containing structures.

-

Reactivity of the Aromatic Ring: The three hydroxyl groups are powerful activating groups for electrophilic aromatic substitution (EAS) , directing incoming electrophiles to the ortho and para positions. In this case, the only available position is C6, which is ortho to the C5-OH and para to the C2-OH. Therefore, EAS reactions are expected to be highly regioselective, occurring at the C6 position. However, the molecule's high electron density also makes it sensitive to oxidation, which can be a competing reaction under harsh electrophilic conditions.

Applications in Research and Drug Development

While specific biological activities for the 2,4,5-isomer are less documented than for its 2,4,6- (phloroacetophenone) counterpart, its structural motifs are significant. Phloroacetophenone has demonstrated antiobesity and hypolipidemic effects.[8] Polysubstituted acetophenones are foundational scaffolds in medicinal chemistry. The presence of multiple hydroxyl groups provides points for derivatization to modulate properties like solubility, lipophilicity, and receptor binding affinity.

Therefore, 1-(2,4,5-trihydroxyphenyl)ethanone is a valuable building block for:

-

Synthesizing libraries of novel compounds for biological screening.

-

Developing flavonoid and chalcone analogues.

-

Acting as an intermediate in the synthesis of more complex natural products or pharmaceutical agents.

Safety and Handling

According to available safety data, 1-(2,4,5-trihydroxyphenyl)ethanone is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2,4,5-trihydroxy. NIST Chemistry WebBook. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxyacetophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2',4',6'-Trihydroxyacetophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4,5-Trimethylphenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,5-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link][7]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 1-(2,4,5-trihydroxyphenyl)ethanone. Retrieved from [Link][4]

-

SpectraBase. (n.d.). 1-(2,4,5-TRIHYDROXYPHENYL)-2-(4-HYDROXYPHENYL)-ETHANONE. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Ethanone, 1-(2,3,4-trihydroxyphenyl)-. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Gas phase ion energetics data for Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 1-(2, 4, 5-Trihydroxyphenyl)ethanone, min 97%, 100 mg. Retrieved from [Link][3]

-

Chemsrc. (n.d.). 1-(3,4,5-Trihydroxyphenyl)ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). Retrieved from [Link]

Sources

- 1. Acetophenone, 2,4,5-trihydroxy [webbook.nist.gov]

- 2. 1-(2,4,5-Trihydroxyphenyl)ethanone | 1818-27-5 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. 2',4',6'-Trihydroxyacetophenone | CAS:480-66-0 | Manufacturer ChemFaces [chemfaces.com]

- 9. 1818-27-5 | 1-(2,4,5-Trihydroxyphenyl)ethanone - AiFChem [aifchem.com]

2,4,5-Trihydroxyacetophenone CAS number 1818-27-5

An In-Depth Technical Guide to 2,4,5-Trihydroxyacetophenone (CAS 1818-27-5) for Researchers and Drug Development Professionals

Introduction

2,4,5-Trihydroxyacetophenone (THA), a phenolic compound, is a subject of growing interest within the scientific community. Its unique chemical structure, characterized by a trihydroxylated phenyl ring attached to a ketone group, underpins a diverse range of biological activities. This guide provides a comprehensive overview of THA, from its fundamental physicochemical properties and synthesis to its multifaceted pharmacological effects and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just technical data, but also to provide insights into the causality behind its mechanisms of action and practical considerations for its use in a research setting.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 2,4,5-Trihydroxyacetophenone is essential for its effective use in research. These properties influence its solubility, stability, and interactions in biological systems.

| Property | Value | Source |

| CAS Number | 1818-27-5 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.1467 g/mol | [1] |

| IUPAC Name | 1-(2,4,5-trihydroxyphenyl)ethanone | |

| Synonyms | THA, Acetophenone, 2,4,5-trihydroxy- | [1][2] |

| Physical Description | Solid | [2] |

| Melting Point | 64-65 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and acetone. Limited solubility in water. | [3][4] |

Synthesis of 2,4,5-Trihydroxyacetophenone

The synthesis of 2,4,5-Trihydroxyacetophenone and its derivatives is a key area of research, enabling the production of this compound for further investigation. While various methods exist, a common approach involves the modification of readily available precursors. For instance, Schiff bases of dihydroxyacetophenone derivatives can be synthesized through refluxing with hydrazine hydrate, followed by treatment with substituted aldehydes.

A generalized synthetic workflow for related compounds is outlined below:

Caption: Simplified diagram of the inhibitory effect of 2,4,5-Trihydroxyacetophenone on the NF-κB signaling pathway.

Hypolipidemic and Anti-obesity Potential

Research on isomers and derivatives of trihydroxyacetophenone has revealed promising hypolipidemic and anti-obesity effects. For instance, 2',4',6'-Trihydroxyacetophenone has been shown to reduce serum levels of total cholesterol and triglycerides. [3]The proposed mechanism involves the inhibition of pancreatic lipase, which in turn delays the intestinal absorption of dietary fats. [3]This derivative has also been observed to cause a reduction in weight gain in animal models on a high-fat diet. [3]

Anti-cancer Activity

The anti-cancer properties of trihydroxyacetophenone derivatives have been investigated, with studies showing their ability to induce apoptosis in cancer cells. For example, a geranylated derivative of 2,4,6-trihydroxyacetophenone demonstrated the ability to increase the nuclear accumulation and transcriptional activity of the p53 tumor suppressor protein in breast cancer cells. [5]This leads to the regulation of the anti-apoptotic Bcl-2 protein family, ultimately promoting cancer cell death. [5]

Caption: Proposed mechanism of anti-cancer activity through the p53 signaling pathway.

Applications in Research and Drug Development

The diverse biological activities of 2,4,5-Trihydroxyacetophenone make it a valuable molecule for various research and development applications.

-

Lead Compound for Drug Discovery: Its core structure serves as a scaffold for the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets.

-

Chemical Precursor: It is a precursor for the synthesis of other bioactive molecules, such as chalcones and flavonoids, which themselves have a wide range of pharmacological properties. [6][7]* Tool for Mechanistic Studies: Due to its inhibitory effects on specific enzymes and signaling pathways, it can be used as a chemical probe to investigate the roles of these pathways in various physiological and pathological processes.

-

MALDI Matrix: Interestingly, the isomer 2,4,6-Trihydroxyacetophenone is utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of biomolecules like acidic glycans and glycopeptides. [6][8]

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol provides a step-by-step method for evaluating the free radical scavenging activity of 2,4,5-Trihydroxyacetophenone using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

2,4,5-Trihydroxyacetophenone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,4,5-Trihydroxyacetophenone in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep this solution in the dark.

-

-

Serial Dilutions:

-

Perform serial dilutions of the 2,4,5-Trihydroxyacetophenone and ascorbic acid stock solutions to obtain a range of concentrations for testing.

-

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of 2,4,5-Trihydroxyacetophenone, ascorbic acid, or methanol (as a blank) to the wells.

-

-

Incubation:

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC₅₀ Determination:

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Experimental workflow for the DPPH antioxidant activity assay.

Quantitative Data Summary

The following table summarizes some of the quantitative data available for trihydroxyacetophenone derivatives from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound/Derivative | Activity | Metric | Value | Source |

| 2',4',6'-Trihydroxyacetophenone | Hypolipidemic | Cholesterol Reduction (acute) | 37% | [3] |

| 2',4',6'-Trihydroxyacetophenone | Hypolipidemic | Triglyceride Reduction (acute) | 46% | [3] |

| 2',4',6'-Trihydroxyacetophenone | Hypolipidemic | Cholesterol Reduction (chronic) | 32% | [3] |

| 2',4',6'-Trihydroxyacetophenone | Hypolipidemic | Triglyceride Reduction (chronic) | 61% | [3] |

| 2',4',6'-Trihydroxyacetophenone | Anti-obesity | Reduction in Weight Gain | 40% | [3] |

| 3,5-diprenyl-4-hydroxyacetophenone | Antioxidant | IC₅₀ (DPPH) | 26.00 ± 0.37 µg/mL | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | Anti-inflammatory | Inhibition of NO production | 38.96% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | Anti-inflammatory | Inhibition of IL-1β production | 55.56% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | Anti-inflammatory | Inhibition of IL-6 production | 51.62% | [9] |

| 3,5-diprenyl-4-hydroxyacetophenone | Anti-inflammatory | Inhibition of TNF-α production | 59.14% | [9] |

Conclusion

2,4,5-Trihydroxyacetophenone and its related isomers represent a promising class of compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted biological activities, particularly their antioxidant and anti-inflammatory properties, make them attractive candidates for further investigation in the fields of drug discovery and development. This guide has provided a comprehensive technical overview to support researchers in their exploration of these versatile molecules. The continued study of their mechanisms of action and the development of novel synthetic derivatives will undoubtedly unlock new avenues for the treatment of a wide range of diseases.

References

-

Acetophenone, 2,4,5-trihydroxy - NIST WebBook. Available at: [Link]

-

Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligandes . Engineering and Technology Journal. Available at: [Link]

-

2,4,5-Trimethoxyacetophenone - CAS Common Chemistry . Available at: [Link]

-

Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed. Available at: [Link]

-

2,4,6-trihydroxyacetophenone, 480-66-0 - The Good Scents Company. Available at: [Link]

-

Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - NIH. Available at: [Link]

-

2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem. Available at: [Link]

-

2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity - NIH. Available at: [Link]

-

2,4,6-Trihydroxyacetophenone - Wikipedia. Available at: [Link]

-

Synthesis and studies on antidepressant activity of 2',4',6'-trihydroxychalcone derivatives . Available at: [Link]

-

2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed. Available at: [Link]

-

2,4,5-T - Collaborative for Health & Environment. Available at: [Link]

-

Hydroxy acetophenone - Regimen Lab. Available at: [Link]

-

Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights . Future Medicinal Chemistry. Available at: [Link]

-

Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - NIH. Available at: [Link]

-

The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH - ResearchGate. Available at: [Link]

-

Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. Available at: [Link]

-

Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone - Journal of Advanced Scientific Research. Available at: [Link]

-

Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Acetophenone, 2,4,5-trihydroxy [webbook.nist.gov]

- 2. 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2',4',6'-Trihydroxyacetophenone | CAS:480-66-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 480-66-0: 2′,4′,6′-Trihydroxyacetophenone | CymitQuimica [cymitquimica.com]

- 5. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]

- 7. Synthesis and studies on antidepressant activity of 2',4',6'-trihydroxychalcone derivatives [zhqkyx.net]

- 8. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,4,5-Trihydroxyphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a polyphenolic compound belonging to the hydroxyacetophenone class of molecules. With a molecular weight of 168.15 g/mol and the chemical formula C₈H₈O₄, this compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, namely the hydroxylated benzene ring and the ketone functional group, make it a versatile scaffold for the synthesis of more complex molecules and a candidate for a range of biological activities. This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential therapeutic applications of 1-(2,4,5-Trihydroxyphenyl)ethanone, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. 1-(2,4,5-Trihydroxyphenyl)ethanone is a solid at room temperature with a melting point in the range of 200-202 °C.[1] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| CAS Number | 1818-27-5 | [2] |

| Melting Point | 200-202 °C | [1] |

| Boiling Point (Predicted) | 404.3±30.0 °C | [1] |

| Density (Predicted) | 1.446±0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.81±0.23 | [1] |

| InChI Key | WCJLAYDOJJYRHF-UHFFFAOYSA-N | [2] |

Synthesis and Purification: Experimental Protocols and Mechanistic Insights

The synthesis of hydroxylated acetophenones can be approached through several established organic reactions. For 1-(2,4,5-Trihydroxyphenyl)ethanone, the Hoesch reaction and the Fries rearrangement represent two of the most viable synthetic routes. The choice between these methods often depends on the availability of starting materials, desired regioselectivity, and scalability.

Hoesch Reaction: A Direct Acylation Approach

The Hoesch reaction (also known as the Houben-Hoesch reaction) is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles, catalyzed by a Lewis acid and hydrogen chloride.[3][4] For the synthesis of 1-(2,4,5-Trihydroxyphenyl)ethanone, the logical starting material is 1,2,4-trihydroxybenzene (hydroxyquinol).

Causality of Experimental Choices: The Hoesch reaction is particularly well-suited for highly activated phenols like 1,2,4-trihydroxybenzene because it proceeds under conditions that can avoid polyacylation, a common side reaction in Friedel-Crafts acylations of such electron-rich systems.[5] The use of a nitrile as the acylating agent and a milder Lewis acid like zinc chloride helps to control the reactivity.

Sources

A Comprehensive Technical Guide to 1-(2,4,5-Trihydroxyphenyl)ethanone (C8H8O4): Synthesis, Characterization, and Therapeutic Potential

Abstract

1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2',4',5'-trihydroxyacetophenone, is a polyphenolic compound belonging to the hydroxyacetophenone class of molecules. Its structure, featuring a benzene ring substituted with three hydroxyl groups and an acetyl group, suggests a high potential for significant biological activity, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides an in-depth exploration of this molecule, designed for researchers, medicinal chemists, and drug development professionals. It consolidates the available scientific knowledge on its chemical structure, physicochemical properties, and validated synthetic routes. Furthermore, this guide delves into the analytical techniques required for its characterization and discusses its potential therapeutic applications by drawing logical inferences from structurally related, well-documented analogs. The objective is to provide a foundational resource that not only summarizes current data but also identifies knowledge gaps and future research directions necessary to fully exploit the therapeutic promise of this compound.

Introduction and Scientific Context

Hydroxyacetophenones are a class of phenolic compounds that serve as crucial intermediates in organic synthesis and as foundational scaffolds in medicinal chemistry. Their biological activities are largely attributed to the phenolic hydroxyl groups, which can act as potent hydrogen donors to neutralize free radicals, and the ketone moiety, which can participate in various biological interactions. The specific isomer, 1-(2,4,5-Trihydroxyphenyl)ethanone (Figure 1), is a derivative of 1,2,4-benzenetriol, a structural motif present in numerous natural products and pharmacologically active molecules. The strategic placement of three hydroxyl groups on the aromatic ring is anticipated to confer significant antioxidant capacity and potential for metal chelation, properties that are central to the management of oxidative stress-related pathologies.

This guide aims to provide a detailed technical overview, synthesizing data from chemical databases and the scientific literature to present a holistic view of the molecule's chemistry and potential pharmacology.

Structural Elucidation and Physicochemical Properties

The definitive structure of 1-(2,4,5-Trihydroxyphenyl)ethanone is confirmed by its molecular formula, C8H8O4, and its systematic IUPAC name. The arrangement of the functional groups—an acetyl group at position 1 and hydroxyl groups at positions 2, 4, and 5—creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions.

A summary of its key physicochemical properties is presented in Table 1, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C8H8O4 | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 1818-27-5 | [1] |

| Melting Point | 200-202 °C | |

| Boiling Point (Predicted) | 404.3 °C at 760 mmHg | |

| Density (Predicted) | 1.446 g/cm³ | |

| pKa (Predicted) | 7.81 ± 0.23 | |

| LogP (Predicted) | 1.006 | |

| Appearance | Solid | [2] |

Synthesis and Purification Methodologies

The synthesis of polyhydroxyacetophenones can be achieved through several established organic reactions. For 1-(2,4,5-Trihydroxyphenyl)ethanone, two primary routes are considered the most viable: the Hoesch reaction on a polyhydroxylated benzene precursor and the demethylation of a methoxy-protected intermediate.

Conceptual Synthetic Route: The Hoesch Reaction

The Hoesch (or Houben-Hoesch) reaction is a classic method for synthesizing aryl ketones.[3][4] It involves the condensation of an electron-rich aromatic compound (like a phenol) with a nitrile in the presence of a Lewis acid catalyst (e.g., ZnCl2) and hydrogen chloride.[5]

-

Causality of Experimental Choice: This method is ideal for polyhydroxylated phenols because the hydroxyl groups are strong activating groups, facilitating the electrophilic aromatic substitution by the nitrile-derived electrophile. The starting material for this specific isomer would be 1,2,4-benzenetriol. The nitrile used is acetonitrile (CH3CN). The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final ketone.[3]

Validated Synthetic Protocol: Demethylation of 2',4',5'-Trimethoxyacetophenone

A more explicitly documented and high-yielding method involves the demethylation of the readily available precursor, 2',4',5'-trimethoxyacetophenone. This approach provides a self-validating system as the progress can be monitored by chromatographic and spectroscopic techniques, ensuring the complete removal of the methyl protecting groups.

Workflow Diagram:

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen or argon atmosphere, dissolve 2',4',5'-trimethoxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of boron tribromide (BBr3, >3.0 eq) in DCM dropwise over 15-20 minutes.

-

Expertise Insight: BBr3 is a strong Lewis acid highly effective for cleaving aryl methyl ethers. An excess is required to ensure complete demethylation of all three methoxy groups. The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere and slow addition at low temperatures.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20 °C). Stir for 12-24 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

-

-

Workup and Extraction: Carefully quench the reaction by slowly adding water while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 1-(2,4,5-Trihydroxyphenyl)ethanone.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

| Technique | Expected Observations | Source(s) |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3200-3500 cm⁻¹), C=O stretching of the ketone (~1640-1660 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹). | [2] |

| ¹H NMR Spectroscopy | Signals for two aromatic protons (singlets or doublets), a singlet for the methyl protons of the acetyl group (~2.5 ppm), and broad singlets for the three phenolic hydroxyl protons. | Not available in public databases |

| ¹³C NMR Spectroscopy | Signals for the carbonyl carbon (~200 ppm), aromatic carbons (some shifted downfield due to -OH substitution, ~100-160 ppm), and the methyl carbon (~25-30 ppm). | Not available in public databases |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ corresponding to the molecular weight of 168.15 g/mol . | [1] |

Biological Activity and Therapeutic Potential

While direct biological studies on 1-(2,4,5-Trihydroxyphenyl)ethanone are limited in the current literature, a strong inference of its therapeutic potential can be drawn from the well-documented activities of its structural isomers and related polyphenolic compounds. The trihydroxyphenyl motif is a potent pharmacophore known for its antioxidant and anti-inflammatory properties.

Inferred Antioxidant Activity

The primary mechanism of antioxidant action for phenolic compounds is through hydrogen atom transfer (HAT) to neutralize free radicals. The presence of three hydroxyl groups on the benzene ring of 1-(2,4,5-Trihydroxyphenyl)ethanone makes it a prime candidate for potent radical scavenging activity.

-

Mechanistic Insight: The hydroxyl groups can donate a hydrogen atom to reactive oxygen species (ROS) and reactive nitrogen species (RNS), forming a stabilized phenoxy radical. The stability of this radical is key to the antioxidant efficacy and is enhanced by resonance delocalization across the aromatic ring. Studies on various hydroxyacetophenone derivatives confirm their ability to scavenge radicals and act as antioxidants.[7] For instance, 2',5'-dihydroxyacetophenone has demonstrated significant antioxidant activity.[5]

Inferred Anti-Inflammatory Properties

Inflammation is a complex biological response often mediated by signaling pathways like NF-κB and the production of inflammatory mediators such as prostaglandins (PGE₂) and nitric oxide (NO).

-

Mechanistic Pathway: Polyphenolic compounds frequently exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and by modulating pro-inflammatory signaling cascades. For example, 2',5'-dihydroxyacetophenone has been shown to alleviate cytokine storms by increasing the protein stability of Hdac1, which in turn decreases the acetylation of p65, a key component of the NF-κB pathway, thereby inhibiting its activation.[5] Similarly, a derivative of the 2,4,6-trihydroxy isomer effectively inhibited the release of PGE₂ in both in vitro and in vivo models of UVB-induced inflammation.[3] It is highly plausible that 1-(2,4,5-Trihydroxyphenyl)ethanone would engage similar mechanisms.

Potential as a Cytotoxic Agent in Oncology

Many phenolic compounds exhibit selective cytotoxicity against cancer cell lines. This is often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with cancer-specific metabolic pathways. The methoxy-protected analog, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated strong anti-cancer activity against several human acute leukemia cell lines.[8] This suggests that the core scaffold of 1-(2,4,5-Trihydroxyphenyl)ethanone is a promising starting point for the development of novel cytotoxic agents, although direct testing is required to validate this hypothesis.

Future Perspectives and Conclusion

1-(2,4,5-Trihydroxyphenyl)ethanone is a molecule of significant interest for drug discovery and development. Its polyhydroxylated structure provides a strong theoretical foundation for potent antioxidant and anti-inflammatory activities. However, this guide also highlights critical gaps in the existing scientific literature.

Key areas for future research include:

-

Full Spectroscopic Characterization: Publicly accessible, high-resolution ¹H and ¹³C NMR data are urgently needed to provide a complete analytical profile.

-

In Vitro Biological Screening: Systematic evaluation of its antioxidant capacity using standardized assays (e.g., DPPH, ABTS, ORAC) is required to quantify its potency.

-

Mechanistic Studies: Cellular assays are needed to confirm its anti-inflammatory effects, elucidate the specific signaling pathways it modulates (e.g., NF-κB, MAPKs), and determine its impact on inflammatory mediator production.

-

Cytotoxicity Profiling: The compound should be screened against a panel of cancer cell lines to assess its potential as an anti-cancer agent.

References

-

Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

-

Expertsmind.com. (n.d.). Hoesch Reaction, Chemical Reactions, Assignment Help. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Hoesch Synthesis. Retrieved from [Link]

-

PubMed. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Retrieved from [Link]

-

LookChem. (n.d.). 1-(2,4,5-trihydroxyphenyl)ethanone. Retrieved from [Link]

-

PubMed. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Retrieved from [Link]

-

PubMed. (2016). Barrier protective effects of 2,4,6-trihydroxy-3-geranyl acetophenone on lipopolysaccharides-stimulated inflammatory responses in human umbilical vein endothelial cells. Retrieved from [Link]

-

ResearchGate. (2023). Identification of 2′,4′,6′-Trihydroxyacetophenone as Promising Cysteine Conjugate Beta-Lyase Inhibitor for Preventing Cisplatin-Induced Nephrotoxicity. Retrieved from [Link]

-

PubMed. (2023). Identification of 2',4',6'-Trihydroxyacetophenone as Promising Cysteine Conjugate Beta-Lyase Inhibitor for Preventing Cisplatin-Induced Nephrotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2,4,5-TRIHYDROXYPHENYL)-2-(4-HYDROXYPHENYL)-ETHANONE - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0167257). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4,5-Trimethylphenyl)ethan-1-one. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2012). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2,4,5-trihydroxy-. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 1-(2, 4, 5-Trihydroxyphenyl)ethanone, min 97%, 100 mg. Retrieved from [Link]

-

PubMed Central. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Retrieved from [Link]

-

PubMed. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]

- 6. 1818-27-5 | 1-(2,4,5-Trihydroxyphenyl)ethanone | Aryls | Ambeed.com [ambeed.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data for 1-(2,4,5-Trihydroxyphenyl)ethanone

An In-depth Technical Guide to the Spectral Data of 1-(2,4,5-Trihydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(2,4,5-Trihydroxyphenyl)ethanone (CAS: 1818-27-5), also known as 2',4',5'-trihydroxyacetophenone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the spectroscopic characterization of this molecule. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, expected data, and field-proven experimental protocols. The causality behind spectral features is emphasized to provide a deeper understanding of the structure-property relationships that govern the analytical behavior of this compound.

Introduction and Molecular Overview

1-(2,4,5-Trihydroxyphenyl)ethanone is a polyhydroxylic aromatic ketone. Its structure, featuring a highly activated benzene ring due to multiple hydroxyl substituents, makes it an interesting chromophore and a versatile intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectral signature.

The fundamental properties of this compound are summarized below:

| Property | Value | Reference |

| Chemical Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 1818-27-5 | [1] |

| Appearance | Solid (Expected) |

This guide will systematically deconstruct the spectral data, providing a foundational reference for its identification and use in complex applications.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for unambiguous spectral assignments, particularly for NMR. The structure and numbering convention used throughout this guide are presented below.

Figure 1: Molecular structure of 1-(2,4,5-Trihydroxyphenyl)ethanone with IUPAC-consistent atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for the 1-(2,4,5-Trihydroxyphenyl)ethanone isomer are not widely published, we can reliably predict the expected chemical shifts and coupling patterns based on established substituent effects.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be relatively simple, characterized by sharp singlets for the aromatic and methyl protons and broad, exchangeable signals for the hydroxyl protons.

Rationale for Predictions:

-

Aromatic Protons (H3, H6): The benzene ring has only two protons. H-3 is adjacent to two hydroxyl groups (C2-OH, C4-OH), while H-6 is adjacent to the acetyl group (C1) and a hydroxyl group (C5-OH). Due to the lack of adjacent protons (ortho, meta, or para coupling partners), both H-3 and H-6 are expected to appear as sharp singlets. Their precise chemical shifts are influenced by the cumulative electron-donating (OH) and -withdrawing (COCH₃) effects of the substituents.

-

Acetyl Protons (H8): The three protons of the methyl group (C8) are equivalent and not coupled to any other protons, resulting in a distinct singlet, typically found in the 2.5-2.7 ppm range for acetophenones.

-

Hydroxyl Protons (OH): The three hydroxyl protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The C2-OH proton may be shifted significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~6.4 - 6.6 | Singlet (s) | 1H |

| H-6 | ~7.2 - 7.4 | Singlet (s) | 1H |

| C₈-H₃ (Acetyl) | ~2.5 - 2.6 | Singlet (s) | 3H |

| C₂-OH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |

| C₄-OH / C₅-OH | ~9.0 - 10.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Rationale for Predictions:

-

Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are modulated by the attached groups. Carbons bearing hydroxyl groups (C2, C4, C5) will be shifted downfield into the 140-160 ppm range. The acetyl-bearing carbon (C1) will be found around 110-115 ppm. The proton-bearing carbons (C3, C6) will appear the most upfield among the aromatic signals.

-

Methyl Carbon (C8): The acetyl methyl carbon is highly shielded and will appear far upfield, typically between 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C1 | ~112.0 |

| C2 | ~152.0 |

| C3 | ~102.0 |

| C4 | ~150.0 |

| C5 | ~140.0 |

| C6 | ~118.0 |

| C7 (C=O) | ~202.0 |

| C8 (-CH₃) | ~27.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides definitive information about the functional groups present in a molecule. The IR spectrum of 1-(2,4,5-Trihydroxyphenyl)ethanone is dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Bands (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3500 - 3200 (broad) | Strong | O-H Stretching (phenolic, H-bonded) |

| ~1640 | Strong | C=O Stretching (aryl ketone, H-bonded) |

| ~1600, ~1520 | Medium-Strong | C=C Stretching (aromatic ring) |

| ~1360 | Medium | C-H Bending (methyl) |

| ~1280, ~1180 | Strong | C-O Stretching (aryl ether/phenol) |

| Below 900 | Medium-Weak | C-H Bending (out-of-plane, aromatic) |

Interpretation of Causality:

-

Broad O-H Stretch: The broadness of the peak between 3200 and 3500 cm⁻¹ is a classic indicator of extensive intermolecular and intramolecular hydrogen bonding involving the three phenolic hydroxyl groups.

-

Lowered C=O Frequency: A typical aryl ketone C=O stretch appears around 1685 cm⁻¹. The observed shift to a lower frequency (~1640 cm⁻¹) is strong evidence of intramolecular hydrogen bonding between the C2-hydroxyl group and the carbonyl oxygen. This weakens the C=O double bond, lowering the energy required to excite its stretching vibration.

Figure 2: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a published spectrum for the 2,4,5-isomer is scarce, the fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and data from close isomers like 1-(2,4,6-trihydroxyphenyl)ethanone.[2][3]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The parent molecule will lose an electron to form the molecular ion at an m/z corresponding to its molecular weight, 168 .

-

Base Peak ([M-15]⁺): The most characteristic fragmentation for acetophenones is the alpha-cleavage, where the bond between the carbonyl carbon and the methyl group breaks.[4] This results in the loss of a methyl radical (•CH₃, mass 15) to form a very stable acylium ion. This fragment at m/z 153 is expected to be the base peak (most abundant).

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 168 | [C₈H₈O₄]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - CH₃]⁺ | Base Peak, loss of methyl radical |

| 125 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Figure 3: Predicted primary fragmentation pathway for 1-(2,4,5-Trihydroxyphenyl)ethanone in EI-MS.

Standardized Experimental Protocols

For reproducibility and data integrity, adhering to standardized protocols is crucial.

NMR Data Acquisition (General Protocol)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxy-substituted compounds as it allows for the observation of exchangeable hydroxyl protons.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) and a significantly larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Data Acquisition (KBr Pellet Method)

-

Preparation: Gently grind approximately 1 mg of the sample with 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder. First, run a background spectrum with an empty sample compartment. Then, run the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Data Acquisition (EI Protocol)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Heat the probe to volatilize the sample into the ion source. In the source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural characterization of 1-(2,4,5-Trihydroxyphenyl)ethanone is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key hydroxyl and carbonyl functional groups, with frequency shifts providing evidence of strong hydrogen bonding.[1] Mass spectrometry is expected to show a molecular ion at m/z 168 and a characteristic base peak at m/z 153, confirming the molecular weight and core acetophenone structure. While experimental NMR data is not widely available, theoretical predictions based on established principles provide a robust framework for its identification, highlighting two aromatic singlets and distinct signals for the acetyl and hydroxyl groups. This guide provides the foundational spectral knowledge and practical protocols necessary for the confident identification and utilization of this compound in advanced scientific applications.

References

-

National Institute of Standards and Technology. (n.d.). Acetophenone, 2,4,5-trihydroxy. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2',4',6'-Trihydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0014299). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4',6'-Trihydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4',6'-Trihydroxyacetophenone monohydrate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chegg. (2020). Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

1-(2,4,5-Trihydroxyphenyl)ethanone solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-(2,4,5-Trihydroxyphenyl)ethanone

Introduction

1-(2,4,5-Trihydroxyphenyl)ethanone, also known as 2,4,5-trihydroxyacetophenone, is an aromatic ketone and a member of the benzenetriol family. Its structure, featuring a phenyl ring substituted with three hydroxyl groups and an acetyl group, imparts significant polarity and the capacity for extensive hydrogen bonding. These characteristics are central to its physicochemical properties and are the primary determinants of its solubility behavior. Understanding the solubility profile of this compound is a critical prerequisite for its application in pharmaceutical research, drug development, and materials science, as solubility dictates bioavailability, formulation strategies, and reaction kinetics.

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1-(2,4,5-Trihydroxyphenyl)ethanone. It is designed for researchers and scientists, offering not only a summary of its predicted properties but also detailed, field-proven protocols for its experimental determination.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. Key parameters for 1-(2,4,5-Trihydroxyphenyl)ethanone are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Melting Point | 200-202 °C | [1][3] |

| Boiling Point (Predicted) | 404.3 ± 30.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 7.81 ± 0.23 | [1][3] |

| LogP (Predicted) | 1.006 | [1] |

The presence of three hydroxyl groups makes the molecule highly polar, and the predicted pKa of ~7.8 suggests that it is a weak acid.[1][3] This acidity is attributed to the phenolic hydroxyl groups, which can deprotonate to form a more water-soluble phenolate anion, especially in neutral to alkaline aqueous solutions.[4]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." For phenolic compounds such as 1-(2,4,5-Trihydroxyphenyl)ethanone, several key factors dictate their solubility:

-

Polarity and Hydrogen Bonding : The three hydroxyl groups and the carbonyl group can act as both hydrogen bond donors and acceptors.[4] This allows for strong interactions with polar solvents, particularly protic solvents like water and alcohols. The energy gained from these solute-solvent interactions must overcome the energy of the crystal lattice (solute-solute interactions).

-

Solvent Selection : The choice of solvent is critical. Polar solvents are expected to be effective at solvating this molecule.[5] The Hildebrand solubility parameter (δ) provides a numerical estimate of a material's cohesive energy density and can predict miscibility.[6][7] Materials with similar δ values are likely to be miscible.[6]

-

pH : As a weak acid, the solubility of 1-(2,4,5-Trihydroxyphenyl)ethanone in aqueous media is highly pH-dependent. At pH values below its pKa, the neutral, less soluble form will predominate. As the pH approaches and exceeds the pKa, the compound will ionize to its more soluble conjugate base (phenolate), significantly increasing its aqueous solubility.[8]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Higher temperatures provide the energy needed to break the crystal lattice bonds.[9]

Predicted Solubility Profile

While specific experimental data is not widely published, a qualitative solubility profile can be predicted based on the molecular structure and general principles of phenolic compounds.

-

Water : Due to the three hydroxyl groups capable of hydrogen bonding, moderate to good aqueous solubility is expected. The solubility of the related isomer, 2',4',6'-Trihydroxyacetophenone, is listed as "soluble in water," supporting this prediction.[10][11]

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Excellent solubility is predicted in these solvents. They are polar and can engage in hydrogen bonding, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone) : High solubility is expected. DMSO is a powerful solvent for many organic compounds, and acetone's carbonyl group can act as a hydrogen bond acceptor. The related compound 2',4',6'-Trihydroxyacetophenone is soluble in DMSO and acetone.[12]

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Poor solubility is predicted. The large polarity mismatch between the highly polar solute and nonpolar solvents will prevent effective solvation.

Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through rigorous experimental methods. The two most common approaches in drug development are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[13]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality : This method is designed to allow the system to reach its lowest energy state (thermodynamic equilibrium), providing a true measure of solubility that is critical for biopharmaceutical classification and formulation development.

Methodology :

-

Preparation : Add an excess amount of 1-(2,4,5-Trihydroxyphenyl)ethanone to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration : Place the vial in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended) : To ensure no fine solid particles are carried over, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug loss due to filter adsorption.

-

Dilution : Dilute the clear filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[14][15]

-

Calculation : Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Workflow: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via Solvent Addition Method

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in DMSO.[13]

Causality : This method mimics the conditions a compound might experience upon injection or rapid dissolution from a high-concentration formulation. It identifies the risk of precipitation from a supersaturated solution, which is often higher than the thermodynamic solubility.[13]

Methodology :

-

Stock Solution Preparation : Prepare a high-concentration stock solution of 1-(2,4,5-Trihydroxyphenyl)ethanone in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Setup : In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition : Gradually add small aliquots of the DMSO stock solution to the aqueous buffer while shaking. This creates a concentration gradient across the plate.

-

Precipitation Detection : Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Measurement : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[13] The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.

Workflow: Kinetic Solubility Assay

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Conclusion

The solubility profile of 1-(2,4,5-Trihydroxyphenyl)ethanone is dominated by its highly polar nature, conferred by three phenolic hydroxyl groups. It is predicted to be readily soluble in polar solvents like water, alcohols, and DMSO, while remaining insoluble in nonpolar media. Its aqueous solubility is expected to be strongly dependent on pH, increasing significantly in alkaline conditions due to phenolate formation. While this guide provides a robust theoretical prediction, the definitive solubility profile must be established through rigorous experimental validation. The detailed shake-flask and kinetic solubility protocols provided herein offer authoritative, self-validating systems for researchers to generate precise and reliable data, forming a critical foundation for any future development or application of this compound.

References

-

Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. PMC - PubMed Central. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Wikipedia. (n.d.). Phenol. [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

ResearchGate. (2019). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. [Link]

-

Xu, G., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]

-

LookChem. (n.d.). 1-(2,4,5-trihydroxyphenyl)ethanone. [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2'-hydroxyacetophenone. [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4,6-trihydroxyphenyl)-. [Link]

-

ModelSEED. (n.d.). Compound: cpd35422 (2',4',6'-trihydroxyacetophenone, 4). [Link]

-

NIST. (n.d.). Acetophenone, 2,4,5-trihydroxy. [Link]

-

Engineering and Technology Journal. (2015). Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligandes. [Link]

-

PubChem. (n.d.). 2',4',6'-Trihydroxyacetophenone. [Link]

-

Golden Artist Colors. (n.d.). The Hildebrand Solubility Parameter. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trihydroxyacetophenone. [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxyacetophenone. [Link]

-

Vuori, S., et al. (2017). 2,4,5-Trihydroxy-3-methylacetophenone: A Cellulosic Chromophore as a Case Study of Aromaticity. PMC - NIH. [Link]

-

ChEMBL. (n.d.). Compound: 2,4,6-TRIHYDROXYACETOPHENONE (CHEMBL452477). [Link]

-

Polymer Handbook. (n.d.). Solubility Parameter Measurements, Calculations, and Correlations: Polymers. [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Acetophenone, 2,4,5-trihydroxy [webbook.nist.gov]

- 3. 1-(2,4,5-Trihydroxyphenyl)ethanone | 1818-27-5 [amp.chemicalbook.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 6. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility Parameters-- [cool.culturalheritage.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2',4',6'-Trihydroxyacetophenone monohydrate | 480-66-0 [chemicalbook.com]

- 11. 2',4',6'-Trihydroxyacetophenone hydrate, 98+% | Fisher Scientific [fishersci.ca]

- 12. 2',4',6'-Trihydroxyacetophenone | CAS:480-66-0 | Manufacturer ChemFaces [chemfaces.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. researchgate.net [researchgate.net]

Commercial suppliers of 2,4,5-Trihydroxyacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Niche Isomer

2,4,5-Trihydroxyacetophenone (THA) is an aromatic organic compound featuring an acetophenone core substituted with three hydroxyl groups. Its unique substitution pattern distinguishes it from the more commercially prevalent isomer, 2,4,6-trihydroxyacetophenone (Phloroacetophenone), and offers a different electronic and steric profile for synthetic transformations.[1] This distinct arrangement of functional groups makes 2,4,5-THA a potentially valuable, yet underutilized, intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules.

The strategic placement of the hydroxyl groups can influence molecular interactions, solubility, and the potential for further functionalization, making it a target for researchers exploring new chemical space. However, its utility is directly hampered by its commercial scarcity. A search of major chemical suppliers reveals that while the 2,4,6-isomer is ubiquitous, the 2,4,5-isomer is rarely, if ever, stocked.[2] This reality necessitates a specialized approach to procurement, moving beyond simple catalog orders to the realm of custom chemical synthesis.

Sourcing Strategy: Navigating Commercial Scarcity

For researchers and drug development professionals, obtaining 2,4,5-Trihydroxyacetophenone requires a multi-step, diligence-focused strategy. The low commercial availability means that the primary route of acquisition will be through a Contract Research Organization (CRO) or a company specializing in custom synthesis.